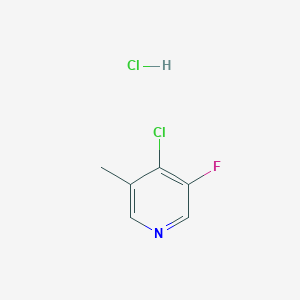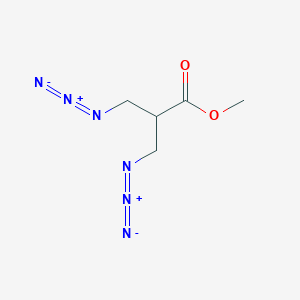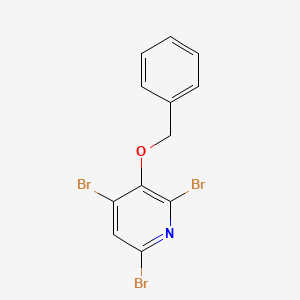
3-(Benzyloxy)-2,4,6-tribromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2,4,6-tribromopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to the third position of the pyridine ring, and three bromine atoms at the second, fourth, and sixth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,4,6-tribromopyridine typically involves the bromination of 3-(Benzyloxy)pyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2,4,6-tribromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Benzyloxy)-2,4,6-tribromopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2,4,6-tribromopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4,6-Tribromopyridine: Does not have the benzyloxy group, which limits its applications in the synthesis of more complex molecules.
3-(Benzyloxy)-2,4-dibromopyridine: Contains only two bromine atoms, resulting in different reactivity and properties compared to 3-(Benzyloxy)-2,4,6-tribromopyridine.
Uniqueness
This compound is unique due to the combination of the benzyloxy group and three bromine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C12H8Br3NO |
|---|---|
Poids moléculaire |
421.91 g/mol |
Nom IUPAC |
2,4,6-tribromo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H8Br3NO/c13-9-6-10(14)16-12(15)11(9)17-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clé InChI |
YZTHMNMXXXKLCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



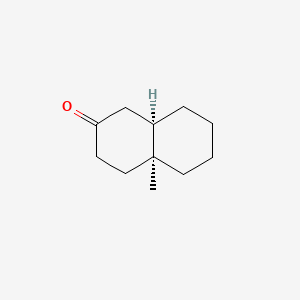

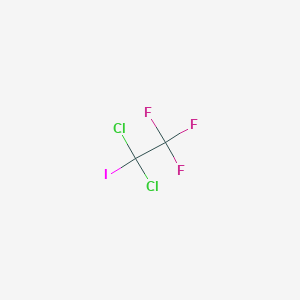
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
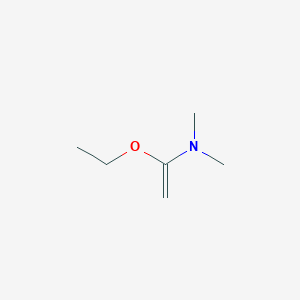

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)
